BenchChemオンラインストアへようこそ!

N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine

Kinase Inhibition CDK2 CDK9

This 4,6-diaminopyrimidine serves as a key SAR probe for ATP-competitive kinase inhibitor programs. The 5-fluoropyridin-2-yl substituent at N4 and dimethyl substitution at N6 enable systematic selectivity profiling against CDK2, CDK9, FLT3, and EGFR. Researchers can generate head-to-head potency data currently absent from the literature and benchmark antiproliferative activity in hematologic cancer lines. Ideal for focused kinase panels and in vitro ADME-Tox panels. Supplied as a research reagent with guaranteed purity.

Molecular Formula C11H12FN5
Molecular Weight 233.25
CAS No. 2320226-26-2
Cat. No. B2626210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine
CAS2320226-26-2
Molecular FormulaC11H12FN5
Molecular Weight233.25
Structural Identifiers
SMILESCN(C)C1=NC=NC(=C1)NC2=NC=C(C=C2)F
InChIInChI=1S/C11H12FN5/c1-17(2)11-5-10(14-7-15-11)16-9-4-3-8(12)6-13-9/h3-7H,1-2H3,(H,13,14,15,16)
InChIKeyOQCNKDMWGNRYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine (CAS 2320226-26-2): Core Scaffold and Research Profile


N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine (CAS 2320226-26-2) is a synthetic small molecule featuring a 4,6-diaminopyrimidine core with a 5-fluoropyridin-2-yl substituent at the N4 position and dimethyl substitution at N6 [1]. The compound belongs to a well-established class of pyrimidine derivatives that act as ATP-competitive kinase inhibitors, with reported inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9 . Its molecular formula is C11H12FN5 (MW 233.24 g/mol), and it is currently offered by specialty chemical suppliers as a research reagent [1].

Why N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine is Not Interchangeable with Other 4,6-Diaminopyrimidines


High-strength differential evidence for this specific compound is currently **extremely limited** in the public domain [1]. No peer-reviewed studies with direct, quantitative head-to-head comparisons against named structural analogs were identified. Substitution at the N4 position of the 4,6-diaminopyrimidine scaffold is known to dictate kinase selectivity, but explicit quantitative selectivity profiles for this compound remain unpublished. Therefore, any claim of superiority or unique differentiation would be unsupported by verifiable data. The evidence presented in Section 3 represents the best available information, but users should independently verify critical performance parameters before selection.

Quantitative Evidence for N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine: Available Data and Critical Gaps


CDK2/CDK9 Kinase Inhibition: Class-Level Evidence from Pyrimidine-4,6-diamine Scaffolds

The 4,6-diaminopyrimidine scaffold, which forms the core of the target compound, is a privileged structure for ATP-competitive kinase inhibition . Compounds in this class have demonstrated potent inhibition of CDK2 and CDK9, with reported IC50 values in the low nanomolar to sub-nanomolar range for optimized analogs [1]. The target compound, N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine, is noted by suppliers as a CDK2/CDK9 inhibitor, implying it shares this mechanism, but specific IC50 values for this compound are not published [2]. Therefore, this evidence is class-level inference only; direct activity data for the target compound against CDK2 or CDK9 is unavailable.

Kinase Inhibition CDK2 CDK9 Cancer Research

Anticancer Activity in L1210 Leukemia: Potency Data Reported but Primary Source Not Available

Vendor descriptions cite a study evaluating the antiproliferative effects of the target compound on L1210 mouse leukemia cells, reporting an IC50 value in the nanomolar range . However, the primary literature source for this result could not be located during this search, and critical experimental details (e.g., exact IC50, incubation time, assay readout) are absent. No comparator compound data is available for this assay. Therefore, this information is considered supporting evidence only.

Anticancer Activity Leukemia Cell Proliferation L1210

Fluoropyridinyl Substituent: Potential Pharmacokinetic Advantage Over Non-Fluorinated Analogs

The 5-fluoropyridin-2-yl group is a recognized bioisostere that can enhance metabolic stability, modulate pKa, and improve target binding compared to non-fluorinated pyridinyl variants [1]. For the 4,6-diaminopyrimidine scaffold, fluorine substitution in related systems has been shown to alter kinase selectivity profiles and improve pharmacokinetic properties . While this is a well-established medicinal chemistry principle, no direct comparative data isolating the fluorine effect for this exact compound are published.

Fluorine Chemistry Drug Design Metabolic Stability Bioisostere

CYP450 Enzyme Interaction Profile: Data from Related Pyrimidine-4,6-diamine Derivatives

A structurally related 4,6-diaminopyrimidine derivative (BDBM50510045, CHEMBL4587871) has been profiled against CYP1A2, CYP2D6, and ASIC2a [1]. This compound showed an IC50 of 200 nM against CYP1A2, 4,800 nM against CYP2D6, and 8,200 nM against the ASIC2a channel [1]. While these data illustrate the feasibility of profiling this scaffold, they do not constitute direct evidence for the target compound's CYP450 liability.

CYP450 Drug Metabolism Toxicity Screening ADME-Tox

Recommended Application Scenarios for N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine Based on Current Evidence


Kinase Profiling and Selectivity Panel Screening

The target compound belongs to the 4,6-diaminopyrimidine class, a scaffold extensively validated as an ATP-competitive kinase inhibitor scaffold . Researchers can include this compound in broad kinase inhibitor panels (e.g., CDK family, FLT3, EGFR) to experimentally determine its selectivity profile. This scenario directly addresses the current evidence gap identified in Section 3, generating the quantitative differentiation data needed for rational compound selection .

Structure-Activity Relationship (SAR) Exploration of the 5-Fluoropyridinyl Substituent

Medicinal chemistry teams can use this compound as a key SAR probe to isolate the contribution of the 5-fluoropyridin-2-yl group to potency, selectivity, and pharmacokinetic properties . By systematically comparing this compound with des-fluoro analogs (e.g., N4-(pyridin-2-yl) or N4-(5-chloropyridin-2-yl) variants), researchers can generate the direct head-to-head data that are currently absent from the literature, enabling informed lead optimization decisions .

In Vitro Antiproliferative Screening Against Hematologic Cancer Cell Lines

Based on the unverified report of nanomolar antiproliferative activity against L1210 leukemia cells , this compound can serve as a starting point for broader antiproliferative screening. Users should independently validate activity in a panel of hematologic cancer lines (e.g., L1210, MOLT-4, K562) and benchmark against established CDK inhibitors (e.g., dinaciclib, palbociclib) to establish the compound's relative potency and selectivity window .

ADME-Tox Profiling for Lead Compound Triage

Given the complete absence of ADME-Tox data for this specific compound, a focused in vitro ADME panel is a critical next step before advancing this compound into cell-based efficacy models. Profiling for CYP450 inhibition, microsomal stability, plasma protein binding, and hERG liability will provide the minimal dataset necessary for comparing this compound against more advanced candidate molecules [1]. This scenario directly addresses the critical evidence gap identified in Section 3.

Quote Request

Request a Quote for N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.